Otilonium Bromide ITS-2
Overview
Description
Otilonium Bromide ITS-2 is a pharmacologically active compound primarily used as a spasmolytic agent. It is known for its efficacy in treating conditions such as irritable bowel syndrome (IBS) by acting as an L-type calcium channel antagonist in intestinal and colonic smooth muscle cells.
Scientific Research Applications
Otilonium Bromide ITS-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on smooth muscle cells and its potential use in treating gastrointestinal disorders.
Medicine: Employed in clinical trials for the treatment of IBS and other gastrointestinal conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Target of Action
Otilonium Bromide ITS-2 primarily targets muscarinic receptors and tachykinin neurokinin-2 receptors . These receptors play a crucial role in the regulation of smooth muscle contraction in the gastrointestinal tract .
Mode of Action
This compound interacts with its targets by binding to both muscarinic receptors and tachykinin neurokinin-2 receptors . It inhibits L-type and T-type calcium channels, which are essential for muscle contraction . This interaction results in the relaxation of the smooth muscles in the gastrointestinal tract .
Biochemical Pathways
The action of this compound affects the calcium ion movement from intra- and extracellular sites, leading to the blockade of calcium channels . This interference with calcium ion mobilization is necessary for smooth muscle cell contraction, thus preventing excessive bowel contractions and abdominal cramps .
Pharmacokinetics
This compound has unique pharmacokinetic properties. It accumulates in the lower intestine and has poor systemic absorption . This characteristic allows this compound to act locally in the gastrointestinal tract, enhancing its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of both stimulated intestinal motility and altered sensitivity in patients with irritable bowel syndrome . By inhibiting muscle contractions, it relieves spasmodic pain in the gut .
Action Environment
The action, efficacy, and stability of this compound are influenced by its environment. Its long aliphatic chain favors the binding of the drug to the cell membrane of the target tissue, thus increasing the duration of its pharmacologic effects . The positively charged nitrogen atom of this compound is responsible for the scant systemic absorption and the poor penetration in the central nervous system .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Otilonium Bromide ITS-2 interacts with various biomolecules, including enzymes and proteins. It has been shown to inhibit L-type and T-type calcium channels, which are crucial for smooth muscle contraction . This action helps to relieve excessive intestinal contractions, a common symptom of IBS .
Cellular Effects
This compound has a profound impact on cellular processes. It changes the permeability of bacterial membranes, causing membrane damage . This effect is particularly potent against Staphylococcus aureus, where it exhibits strong antibacterial ability and bactericidal activity .
Molecular Mechanism
The molecular mechanism of this compound involves blocking the L-type calcium channels on smooth muscles and interfering with intracytoplasmatic calcium mobilization . This action prevents excessive bowel contractions and abdominal cramps .
Temporal Effects in Laboratory Settings
This compound exhibits strong antibacterial ability against Staphylococcus aureus, with bacteria being killed completely after treatment with 2× MIC of this compound for 5 hours . It also has a potent effect on eradicating biofilm at concentrations ranging from 16 to 64 μg/ml .
Dosage Effects in Animal Models
In a methicillin-resistant S. aureus-infected mouse peritonitis model, this compound was effective in curing mice and improving their survival rate . This suggests that the effects of this compound can vary with different dosages in animal models.
Transport and Distribution
This compound acts locally in the gastrointestinal tract due to its poor systemic absorption . This local action is due to its physicochemical characteristics, which allow it to concentrate in the large bowel wall .
Subcellular Localization
The subcellular localization of this compound is primarily within the gastrointestinal tract, where it exerts its antispasmodic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Otilonium Bromide ITS-2 can be synthesized through a multi-step organic synthesis process. The starting materials typically include diethylamine, methyl bromide, and specific aromatic compounds. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes to ensure consistency and purity. The compound is then purified through crystallization and filtration techniques to achieve pharmaceutical-grade quality.
Chemical Reactions Analysis
Types of Reactions: Otilonium Bromide ITS-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
Comparison with Similar Compounds
Otilonium Bromide ITS-2 is unique in its selective spasmolytic activity on gastrointestinal smooth muscle compared to other similar compounds. Some similar compounds include:
Dicyclomine: Another antimuscarinic agent used for treating IBS.
Mebeverine: A spasmolytic agent with similar applications in gastrointestinal disorders.
Hyoscyamine: An antispasmodic used for its anticholinergic properties.
This compound stands out due to its specific targeting of L-type calcium channels and its minimal side effects compared to other compounds.
Properties
IUPAC Name |
4-[(2-octoxybenzoyl)amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-2-3-4-5-6-9-16-27-20-11-8-7-10-19(20)21(24)23-18-14-12-17(13-15-18)22(25)26/h7-8,10-15H,2-6,9,16H2,1H3,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKWPMYHASDTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51444-79-2 | |
Record name | 4-[2-(octyloxy)benzamido]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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